![molecular formula C19H23NO B14142630 1-(3-Azabicyclo[3.2.2]non-3-ylmethyl)naphthalen-2-ol CAS No. 4104-74-9](/img/structure/B14142630.png)
1-(3-Azabicyclo[3.2.2]non-3-ylmethyl)naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Azabicyclo[3.2.2]non-3-ylmethyl)naphthalen-2-ol is a chemical compound with the molecular formula C19H23NO and a molecular weight of 281.39 g/mol It is known for its complex bicyclic structure, which includes a naphthalene ring fused with a 3-azabicyclo[322]nonane moiety
Preparation Methods
The synthesis of 1-(3-azabicyclo[3.2.2]non-3-ylmethyl)naphthalen-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps :
Formation of the 3-azabicyclo[3.2.2]nonane core: This can be achieved through a series of cyclization reactions starting from suitable precursors.
Attachment of the naphthalene ring: The naphthalene moiety is introduced via a Friedel-Crafts alkylation reaction, where the 3-azabicyclo[3.2.2]nonane core acts as the nucleophile.
Final functionalization: The hydroxyl group is introduced through a selective oxidation reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(3-Azabicyclo[3.2.2]non-3-ylmethyl)naphthalen-2-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes derived from this compound back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3-Azabicyclo[3.2.2]non-3-ylmethyl)naphthalen-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases caused by protozoan parasites.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-azabicyclo[3.2.2]non-3-ylmethyl)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antiprotozoal activity is believed to result from its ability to interfere with the metabolic processes of protozoan parasites, potentially by inhibiting key enzymes or disrupting cellular structures . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1-(3-Azabicyclo[3.2.2]non-3-ylmethyl)naphthalen-2-ol can be compared with other similar compounds, such as:
3-Azabicyclo[3.2.2]nonane derivatives: These compounds share the same bicyclic core but differ in their functional groups and substituents, leading to variations in their chemical and biological properties.
Naphthalene derivatives: Compounds with a naphthalene ring and different substituents can exhibit diverse chemical reactivities and applications.
The uniqueness of 1-(3-azabicyclo[32
Properties
CAS No. |
4104-74-9 |
|---|---|
Molecular Formula |
C19H23NO |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
1-(3-azabicyclo[3.2.2]nonan-3-ylmethyl)naphthalen-2-ol |
InChI |
InChI=1S/C19H23NO/c21-19-10-9-16-3-1-2-4-17(16)18(19)13-20-11-14-5-6-15(12-20)8-7-14/h1-4,9-10,14-15,21H,5-8,11-13H2 |
InChI Key |
NYTILELMQJUQGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1CN(C2)CC3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-nitro-5-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}-N-(1-phenylethyl)aniline](/img/structure/B14142548.png)
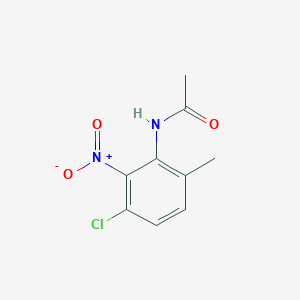
![6-(furan-2-yl)-3-(3-phenyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14142552.png)
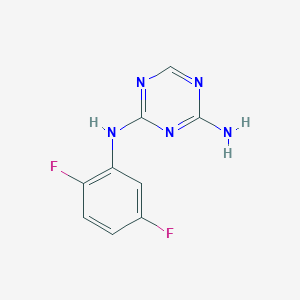
![1-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-2-nitrobenzene](/img/structure/B14142561.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-2-phenyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B14142571.png)
![6-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14142573.png)
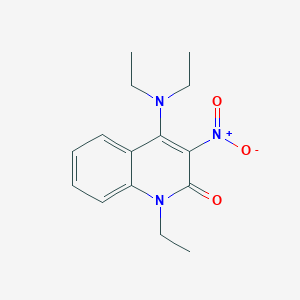
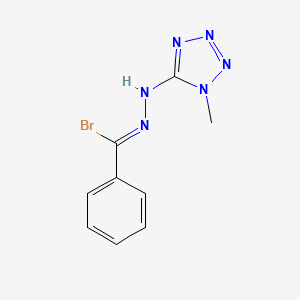
![2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-5-(diethylamino)phenol](/img/structure/B14142592.png)
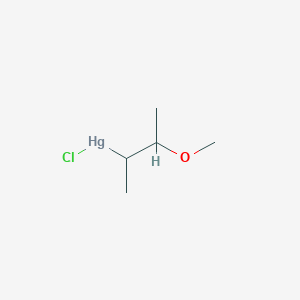
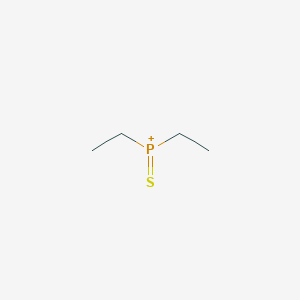
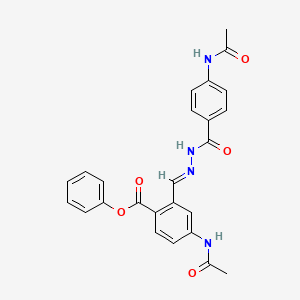
![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B14142615.png)
